molecular formula C4H4N2O3 B1593716 3-Hydroxyisoxazole-5-carboxamide CAS No. 14016-01-4

3-Hydroxyisoxazole-5-carboxamide

Cat. No. B1593716
CAS RN: 14016-01-4
M. Wt: 128.09 g/mol
InChI Key: VAXZHEOQJVBMQW-UHFFFAOYSA-N
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Description

3-Hydroxyisoxazole-5-carboxamide is a chemical compound with the molecular formula C4H4N2O3 .


Molecular Structure Analysis

The molecular structure of 3-Hydroxyisoxazole-5-carboxamide can be found in various chemical databases .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

3-Hydroxyisoxazole-5-carboxamide is a solid at room temperature. It has a molecular weight of 128.09 .

Scientific Research Applications

Tautomerism Studies

  • Tautomerism in Heteroaromatic Compounds: Research by Boulton and Katritzky (1961) explored the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles. They observed that isoxazol-5-ones, similar in structure to 3-Hydroxyisoxazole-5-carboxamide, exist in various forms depending on the solvent's polarity, which is critical for understanding the chemical behavior of these compounds in different environments (Boulton & Katritzky, 1961).

Catalysis and Bond Activation

  • Pd-Catalyzed C(sp(3))-H Bond Activation: Pasunooti et al. (2015) used derivatives like 5-methylisoxazole-3-carboxamide to catalyze C(sp(3))-H bond activation. This process is crucial for creating γ-substituted non-natural amino acids, indicating a potential application in synthesizing unique amino acid derivatives (Pasunooti et al., 2015).

Synthesis of Amino and Hydroxamic Acids

  • Synthesis of Amino and Hydroxamic Acids: Kislyi et al. (2005) and Hines & Stammer (1977) have explored the synthesis of 4-aminoisoxazoles and hydroxamic acids derived from isoxazoles. These compounds play a significant role in the development of pharmaceuticals and have applications in medical chemistry (Kislyi et al., 2005); (Hines & Stammer, 1977).

Development of Non-Natural Amino Acids

  • Evaluation of Protecting Groups: Riess et al. (1998) studied the regioselectivity of 3-hydroxyisoxazole-5-ester and its application in synthesizing protected 3-hydroxyisoxazole-5-carbaldehydes, an intermediary in creating CNS-active amino acid analogues (Riess et al., 1998).

Pharmaceutical Applications

  • Carbonic Anhydrase Inhibition: Altug et al. (2017) synthesized isoxazole-containing sulfonamides, showing potent inhibition of carbonic anhydrase II and VII. These enzymes are targets for various therapeutic applications, such as in glaucoma and neuropathic pain (Altug et al., 2017).

Safety And Hazards

The compound is classified under GHS07. It may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The future of isoxazole derivatives lies in the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

properties

IUPAC Name

3-oxo-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c5-4(8)2-1-3(7)6-9-2/h1H,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXZHEOQJVBMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303349
Record name 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyisoxazole-5-carboxamide

CAS RN

14016-01-4
Record name 14016-01-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Cruces, A Okhovat, M Docampo-Palacios… - International Journal of … - dl.begellhouse.com
… Treatment of isoxazole ester with ammonium hydroxide gave the corresponding 3-hydroxyisoxazole-5-carboxamide as the ammonium salt. Muscimol in form of hydrochloride salt was …
Number of citations: 2 www.dl.begellhouse.com
ID Tomlinson, RL Orndorff, H Gussin… - … Quantum Dots for …, 2007 - spiedigitallibrary.org
… g of (I) to a stirring in a mixture of ammonium hydroxide (3ml) and methanol (3ml) for 1 hour followed by recrystalization from ethanol to give 0.75g of 3hydroxyisoxazole-5-carboxamide (…
Number of citations: 4 www.spiedigitallibrary.org
ID Tomlinson, HA Gussin, DM Little… - BioMed Research …, 2007 - hindawi.com
… to (II) by stirring 0.84g of (I) in ammonium hydroxide (3mL) and methanol (3mL) for 1 hour, followed by recrystallization from ethanol to give 0.75g of 3-hydroxyisoxazole5-carboxamide (II…
Number of citations: 10 www.hindawi.com
T Ian D, G Hélène A, L Deborah M… - Journal of Biomedicine …, 2007 - academia.edu
… to (II) by stirring 0.84g of (I) in ammonium hydroxide (3mL) and methanol (3mL) for 1 hour, followed by recrystallization from ethanol to give 0.75g of 3-hydroxyisoxazole5-carboxamide (II…
Number of citations: 0 www.academia.edu
K Yamamoto - downloads.hindawi.com
… to (II) by stirring 0.84g of (I) in ammonium hydroxide (3mL) and methanol (3mL) for 1 hour, followed by recrystallization from ethanol to give 0.75g of 3-hydroxyisoxazole5-carboxamide (II…
Number of citations: 0 downloads.hindawi.com

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